molecular formula C6H6N2O2S B14008670 1-Hydroxy-4-sulfanylidene-1,4-dihydropyridine-3-carboxamide CAS No. 89640-69-7

1-Hydroxy-4-sulfanylidene-1,4-dihydropyridine-3-carboxamide

Cat. No.: B14008670
CAS No.: 89640-69-7
M. Wt: 170.19 g/mol
InChI Key: LKXGRJXNPZNOKP-UHFFFAOYSA-N
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Description

1-Hydroxy-4-sulfanylidene-pyridine-3-carboxamide is a heterocyclic compound with a pyridine ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a pyridine ring substituted with a hydroxyl group, a sulfanylidene group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-4-sulfanylidene-pyridine-3-carboxamide typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the hydroxyl, sulfanylidene, and carboxamide groups. One common method involves the use of pyridine-3-carboxylic acid as a starting material, which undergoes a series of reactions to introduce the desired functional groups. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of 1-hydroxy-4-sulfanylidene-pyridine-3-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to obtain the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-4-sulfanylidene-pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfanylidene group can be reduced to form thiol derivatives.

    Substitution: The hydroxyl and sulfanylidene groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce thiol derivatives.

Scientific Research Applications

1-Hydroxy-4-sulfanylidene-pyridine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-hydroxy-4-sulfanylidene-pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanylidene groups play a crucial role in its reactivity and binding to target molecules. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    Pyridine-3-carboxamide: Shares the pyridine ring and carboxamide group but lacks the hydroxyl and sulfanylidene groups.

    4-Hydroxy-2-pyridinone: Contains a hydroxyl group and a pyridine ring but differs in the position and type of substituents.

    2-Mercaptopyridine: Contains a sulfanylidene group and a pyridine ring but lacks the hydroxyl and carboxamide groups.

Uniqueness: 1-Hydroxy-4-sulfanylidene-pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

CAS No.

89640-69-7

Molecular Formula

C6H6N2O2S

Molecular Weight

170.19 g/mol

IUPAC Name

1-hydroxy-4-sulfanylidenepyridine-3-carboxamide

InChI

InChI=1S/C6H6N2O2S/c7-6(9)4-3-8(10)2-1-5(4)11/h1-3,10H,(H2,7,9)

InChI Key

LKXGRJXNPZNOKP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C(C1=S)C(=O)N)O

Origin of Product

United States

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